![molecular formula C18H21F3N2O3 B13037491 Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a trifluoroacetyl group and an octahydropyrrolo[3,4-b]pyrrole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Octahydropyrrolo[3,4-b]pyrrole Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Trifluoroacetyl Group: This step usually involves the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoroacetyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
Wirkmechanismus
The mechanism of action of Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate
- Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid
Uniqueness
Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C18H21F3N2O3 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
ethyl (2S,3aR,6aR)-1-benzyl-5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H21F3N2O3/c1-2-26-16(24)14-8-13-10-22(17(25)18(19,20)21)11-15(13)23(14)9-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14+,15+/m1/s1 |
InChI-Schlüssel |
FRRQQSABNPIJJY-ILXRZTDVSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@@H]2CN(C[C@@H]2N1CC3=CC=CC=C3)C(=O)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1CC2CN(CC2N1CC3=CC=CC=C3)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
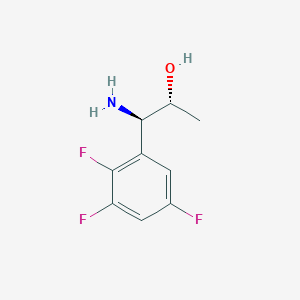
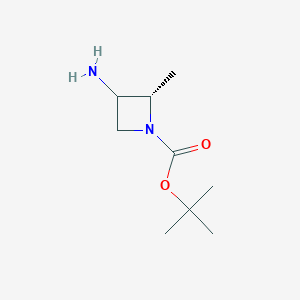
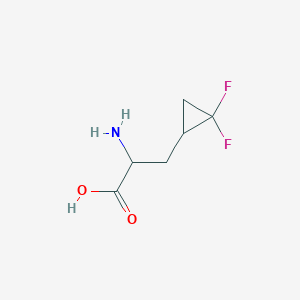


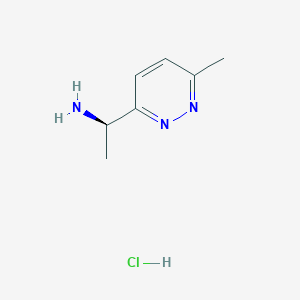


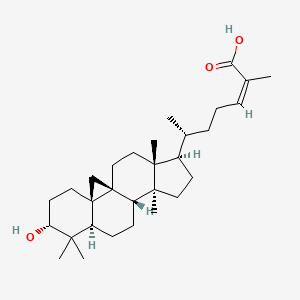

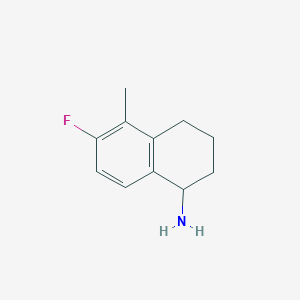
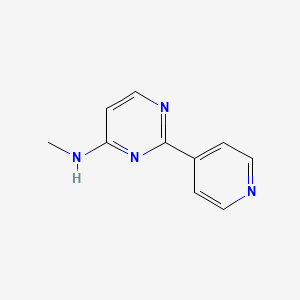
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
